Methyl 2-iodo-3-phenylprop-2-enoate

Description

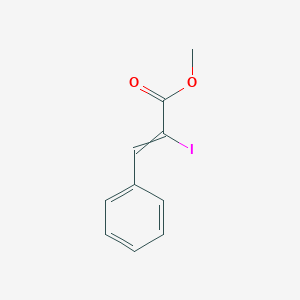

Methyl 2-iodo-3-phenylprop-2-enoate is an α,β-unsaturated ester featuring an iodine substituent at the β-position and a phenyl group at the γ-position. The compound’s structure combines a conjugated enoate system with halogenated and aromatic moieties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Heck or Suzuki reactions) and electrophilic substitutions. Its iodine atom enhances reactivity toward nucleophilic displacement, while the methyl ester group improves solubility in organic solvents. The stereoelectronic effects of the iodine substituent also influence regioselectivity in cycloaddition reactions .

Properties

CAS No. |

51384-79-3 |

|---|---|

Molecular Formula |

C10H9IO2 |

Molecular Weight |

288.08 g/mol |

IUPAC Name |

methyl 2-iodo-3-phenylprop-2-enoate |

InChI |

InChI=1S/C10H9IO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

OLSLTXFAJBIZOF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodo-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl cinnamate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction conditions must be carefully controlled to ensure the selective iodination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The double bond in the compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in alcohol solvents.

Major Products Formed

Substitution: Formation of methyl 2-azido-3-phenylprop-2-enoate or methyl 2-thiocyanato-3-phenylprop-2-enoate.

Oxidation: Formation of methyl 2-iodo-3-phenylpropanoate or other oxidized derivatives.

Reduction: Formation of methyl 2-iodo-3-phenylpropanoate.

Scientific Research Applications

Methyl 2-iodo-3-phenylprop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of bioactive molecules with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-iodo-3-phenylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom at the 2-position makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of methyl 2-iodo-3-phenylprop-2-enoate, a comparative analysis is conducted with analogous α,β-unsaturated esters and iodinated derivatives. Key compounds include:

Structural Analogs

Table 1: Comparison of this compound with Non-Iodinated Esters

Key Observations :

- Reactivity: The iodine atom in this compound significantly enhances its electrophilicity compared to non-halogenated analogs like 2-methylpropyl (2Z)-3-phenylprop-2-enoate, enabling facile nucleophilic substitutions .

- Steric Effects : The methyl ester group offers reduced steric hindrance compared to bulkier esters (e.g., isobutyl), favoring reaction kinetics in catalytic processes.

- Natural vs. Synthetic : Natural esters like sandaracopimaric acid methyl ester exhibit rigid bicyclic structures, contrasting with the planar α,β-unsaturated system of the target compound .

Halogenated Esters

Table 2: Comparison with Halogenated Esters

Key Observations :

- Halogen Effects: Iodine’s polarizability and weaker C–I bond (vs. C–Br or C–Cl) make this compound more reactive in oxidative addition reactions.

- Positional Effects: The γ-phenyl group stabilizes the conjugated system via resonance, a feature absent in non-aromatic halogenated esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.